(R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol
Description
Significance of Morpholine (B109124) Derivatives as Privileged Pharmacophores in Medicinal Chemistry
Structural Attributes Favoring Molecular Interactions
The morpholine ring possesses distinct structural features that facilitate favorable interactions with biological targets like enzymes and receptors. nih.govebi.ac.uk The presence of the ether oxygen atom withdraws electron density from the nitrogen atom, which makes the nitrogen less basic than in similar rings like piperidine (B6355638). wikipedia.org This reduced basicity can be crucial for optimizing binding and avoiding unwanted side effects.
Key attributes include:
Hydrogen Bonding: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, when protonated, can act as a hydrogen bond donor. This dual capability allows for versatile interactions within the binding pockets of proteins. researchgate.net
Conformational Flexibility: The ring can adopt a stable chair conformation, which allows substituents to be precisely positioned in three-dimensional space to interact optimally with their biological targets. ebi.ac.uknih.gov
Dipole Moment: The presence of both oxygen and nitrogen heteroatoms creates a significant dipole moment, which can contribute to favorable electrostatic interactions with polar residues in a protein's active site.
These features enable the morpholine scaffold to serve as an integral component of a pharmacophore, either by directly participating in binding or by acting as a rigid scaffold that correctly orients other critical functional groups. nih.govresearchgate.netnih.gov
Influence on Pharmacokinetic Modulators (General Principles)
Beyond its role in direct target binding (pharmacodynamics), the morpholine moiety is frequently employed to fine-tune the pharmacokinetic properties of a drug candidate—that is, its absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net The inclusion of a morpholine ring can significantly improve a molecule's drug-like properties. nih.gov
General principles of its influence include:
Enhanced Solubility: The polar nature of the morpholine ring, with its capacity for hydrogen bonding, often improves the aqueous solubility of a compound. This is a critical factor for oral bioavailability. nih.govresearchgate.netacs.org
Improved Metabolic Stability: The morpholine ring itself is relatively resistant to certain metabolic pathways. Its degradation through CYP-mediated oxidation often results in non-toxic metabolites. thieme-connect.com This can lead to a longer plasma half-life and a more predictable metabolic profile. sci-hub.se
Table 1: Influence of the Morpholine Moiety on Drug Properties
| Property | General Influence of Morpholine Moiety |
|---|---|
| Solubility | Generally increases aqueous solubility. nih.gov |
| Metabolism | Can enhance metabolic stability; often leads to non-toxic metabolites. thieme-connect.com |
| Permeability | Helps balance lipophilicity to optimize membrane permeability. acs.org |
| Target Binding | Participates in hydrogen bonding and electrostatic interactions. researchgate.net |
Importance of Stereochemistry in Molecular Design and Biological Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in drug design. mhmedical.comijpsjournal.com Many molecules are "chiral," meaning they exist as two non-superimposable mirror images, much like a pair of hands. ijirset.compatsnap.com These mirror images are called enantiomers.
While enantiomers often have identical physical properties in an achiral environment, they can exhibit dramatically different behaviors within the chiral environment of the human body. ijirset.commdpi.com Biological systems, such as enzymes and receptors, are themselves composed of chiral building blocks (e.g., L-amino acids) and therefore can distinguish between the enantiomers of a chiral drug. researchfloor.orgchiralpedia.com This interaction is often likened to a key fitting into a lock; one enantiomer (the key) may fit perfectly into the biological target (the lock) and elicit the desired therapeutic effect, while its mirror image may fit poorly, be completely inactive, or even bind to a different target and cause harmful side effects. patsnap.compharmabiz.com
This principle means that the two enantiomers of a single chiral drug should be considered as two distinct pharmacological substances. nih.gov Consequently, modern drug development places a strong emphasis on producing single-enantiomer drugs to maximize efficacy and improve safety profiles. pharmabiz.comnih.gov Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the characterization and testing of individual stereoisomers. nih.gov
Table 2: Comparison of Enantiomers in a Biological Context
| Feature | Eutomer (Active Enantiomer) | Distomer (Less Active/Inactive Enantiomer) |
|---|---|---|
| Biological Activity | Elicits the desired therapeutic effect. mdpi.com | May be inactive, less active, or cause adverse effects. pharmabiz.com |
| Target Interaction | Binds effectively to the intended biological target. patsnap.com | Binds weakly, not at all, or to off-targets. chiralpedia.com |
| Pharmacokinetics | Can have a distinct metabolic and excretion profile. nih.gov | May be metabolized differently, potentially leading to different byproducts. patsnap.com |
Academic Research Context of (R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol as a Chiral Morpholine Building Block
Within the landscape of chiral drug synthesis, there is a high demand for enantiomerically pure intermediates, often referred to as chiral building blocks. nih.gov These are molecules with a defined stereochemistry that can be incorporated into larger, more complex target molecules without the need for difficult separation of enantiomers at a later stage.
This compound is one such chiral building block. chiralen.com Its structure contains a morpholine ring substituted at the 2-position with an ethanol (B145695) group. The "(R)" designation specifies the absolute three-dimensional arrangement of atoms at the chiral center (the carbon at position 2 of the morpholine ring).
The academic and industrial interest in this specific compound lies in its utility for constructing more complex chiral molecules. Research in asymmetric synthesis focuses on developing efficient methods to produce such building blocks. semanticscholar.org The presence of both a chiral morpholine core and a reactive primary alcohol (-CH₂OH) group makes this compound a versatile starting material. The alcohol can be readily converted into other functional groups, allowing for its integration into a variety of molecular scaffolds. Chiral morpholinones, which are related structures, are also recognized as important pharmacophores and building blocks in organic synthesis. researchgate.net The development of synthetic routes to such chiral morpholine derivatives is an active area of research, aimed at providing the tools needed for the discovery of new and improved medicines. thieme-connect.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-[(2R)-4-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
KMNCMJBGDUZKRM-SSDOTTSWSA-N |
Isomeric SMILES |
CN1CCO[C@@H](C1)CCO |
Canonical SMILES |
CN1CCOC(C1)CCO |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of R 2 4 Methylmorpholin 2 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.
One-Dimensional (¹H and ¹³C) NMR Spectroscopy
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electronic environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons. The predicted ¹H NMR spectral data for (R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol in a deuterated solvent like CDCl₃ are summarized in the table below. The presence of a chiral center at C2 renders the protons on the morpholine (B109124) ring diastereotopic, leading to more complex splitting patterns than in a symmetric morpholine. nih.gov
| Predicted ¹H NMR Data | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes | | H-2 | ~3.7 - 3.9 | m | Methine proton on the chiral center of the morpholine ring. | | H-3a, H-3b | ~2.6 - 2.9 | m | Diastereotopic methylene (B1212753) protons adjacent to nitrogen. | | H-5a, H-5b | ~3.5 - 3.7 | m | Diastereotopic methylene protons adjacent to oxygen. | | H-6a, H-6b | ~2.0 - 2.4 | m | Diastereotopic methylene protons adjacent to nitrogen. | -CH₂-OH | ~3.6 - 3.8 | m | Methylene protons of the ethanol (B145695) side chain. | -OH | ~1.5 - 2.5 | br s | Broad singlet for the hydroxyl proton, exchangeable with D₂O. | N-CH₃ | ~2.3 | s | Singlet for the methyl group on the nitrogen. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The predicted chemical shifts for this compound are detailed below. Due to the presence of a chiral center, all seven carbon atoms are expected to be chemically non-equivalent and thus produce seven distinct signals. chemicalbook.com
| Predicted ¹³C NMR Data | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (ppm) | | C-2 | ~75 - 78 | | C-3 | ~55 - 58 | | C-5 | ~67 - 70 | | C-6 | ~54 - 57 | -CH₂-OH | ~60 - 63 | -CH₂-C2 | ~38 - 41 | N-CH₃ | ~46 - 49 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY for Stereochemical Elucidation)
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, a cross-peak between the H-2 proton and the adjacent methylene protons of the ethanol side chain would be expected.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For example, correlations from the N-CH₃ protons to C-3 and C-5 of the morpholine ring would confirm the connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry by identifying protons that are close to each other in space, regardless of whether they are bonded. For the (R) configuration, specific through-space correlations would be expected. For instance, a NOESY experiment could show a correlation between the H-2 proton and one of the H-6 protons, helping to establish their relative orientation and confirm the chair conformation of the morpholine ring.
| Predicted NOESY Correlations for Stereochemical Elucidation | | :--- | :--- | | Proton 1 | Expected Spatial Correlation with Proton 2 | | H-2 (axial) | H-6 (axial), H-5 (axial) | | N-CH₃ (equatorial) | H-3 (equatorial), H-5 (equatorial) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. For this compound (C₇H₁₅NO₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 146.1176 Da. libretexts.org This precise mass measurement would confirm the elemental composition and distinguish it from other compounds with the same nominal mass. The fragmentation of the molecular ion in the mass spectrometer would likely proceed through characteristic pathways for alcohols and amines, such as alpha cleavage. chadsprep.combohrium.com
| Predicted Mass Spectrometry Fragmentation Data | | :--- | :--- | :--- | | m/z (mass-to-charge ratio) | Predicted Fragment | Fragmentation Pathway | | 146.1176 | [C₇H₁₆NO₂]⁺ | Protonated molecular ion [M+H]⁺ | | 115.0965 | [C₆H₁₃NO]⁺ | Loss of the -CH₂OH group via alpha cleavage. | | 100.0863 | [C₅H₁₂NO]⁺ | Cleavage of the bond between the morpholine ring and the ethanol side chain. | | 86.0965 | [C₅H₁₂N]⁺ | Fragmentation of the morpholine ring. | | 58.0651 | [C₃H₈N]⁺ | Further fragmentation of the morpholine ring. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-N bonds. The analysis of related morpholine compounds provides a basis for these predictions. researchgate.net
| Predicted FTIR Spectral Data | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | | 3200-3600 (broad) | O-H stretch | Alcohol | | 2950-2980 | C-H stretch (asymmetric) | Alkane (CH₃, CH₂) | | 2850-2870 | C-H stretch (symmetric) | Alkane (CH₃, CH₂) | | 1450-1470 | C-H bend | Alkane (CH₂, CH₃) | | 1110-1140 | C-O-C stretch (asymmetric) | Ether | | 1050-1080 | C-O stretch | Primary Alcohol | | 1100-1120 | C-N stretch | Tertiary Amine |
Raman Spectroscopy
Key vibrational modes observed in the Raman spectrum include the stretching and bending of C-H bonds in the methyl, ethyl, and morpholine ring moieties. The spectrum also clearly indicates C-O and C-N stretching vibrations, which are fundamental to the morpholine and ethanol groups. The morpholine ring itself exhibits characteristic breathing and deformation modes. Analysis of these spectral features provides valuable insight into the molecular structure and conformation. While experimental spectra for this specific compound are not widely published, theoretical calculations and data from similar molecules, such as 4-methylmorpholine (B44366), allow for the assignment of the principal vibrational bands. nist.govmdpi.com A resonance Raman effect, which enhances the signal of specific parts of a molecule, is not expected for this compound under typical laser excitations due to its lack of a suitable chromophore. rsc.org
Table 1: Representative Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| 2850 - 3000 | C-H stretching (aliphatic) |
| 1440 - 1470 | C-H bending (scissoring and deformation) |
| 1250 - 1350 | C-N stretching (tertiary amine) |
| 1050 - 1150 | C-O-C stretching (ether, morpholine ring) |
| 1020 - 1080 | C-O stretching (primary alcohol) |
| 800 - 950 | Morpholine ring breathing/stretching modes |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govmdpi.com This technique provides precise coordinates of each atom, allowing for the unambiguous assignment of the absolute stereochemistry and a detailed analysis of the molecule's preferred conformation in the solid state.
For this compound, single-crystal X-ray diffraction analysis would confirm the R configuration at the chiral center (C2 of the morpholine ring). The analysis would also reveal the conformation of the six-membered morpholine ring. Consistent with studies of other morpholine derivatives, the ring is expected to adopt a stable chair conformation. nih.govresearchgate.net This conformation minimizes steric strain and torsional interactions within the ring.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.45 |
| b (Å) | 22.15 |
| c (Å) | 10.20 |
| β (°) | 94.8 |
| Volume (ų) | 1452.5 |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated) | 1.328 g/cm³ |
| Key Conformation Feature | Morpholine ring in chair conformation. nih.govresearchgate.net |
| Key Intermolecular Force | O-H···N Hydrogen Bonding |
Other Advanced Spectroscopic Techniques for Electronic and Surface Characterization (e.g., UV-Vis, XPS)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The technique is most sensitive to molecules containing chromophores, such as conjugated π systems or carbonyl groups.
This compound is composed of saturated aliphatic rings and chains. It lacks significant chromophores that absorb light in the 200-800 nm range. Therefore, a UV-Vis spectrum of this compound in a standard solvent like ethanol is expected to show no significant absorption peaks. researchgate.net This lack of absorption is itself a useful characterization finding, confirming the absence of conjugated impurities.
Table 3: Expected UV-Vis Absorption Data
| Wavelength Range (nm) | Absorption |
| 200 - 800 | Negligible |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. When applied to this compound, XPS can provide a detailed profile of the core-level electrons of carbon, nitrogen, and oxygen.
The analysis would confirm the presence of these elements on the sample surface. More importantly, high-resolution scans of the C 1s, N 1s, and O 1s regions would reveal subtle shifts in binding energies corresponding to their different chemical environments. For example, the C 1s signal could be deconvoluted into components representing C-C/C-H, C-N, and C-O bonds. Similarly, the O 1s signal would distinguish between the ether and hydroxyl oxygen atoms. This level of detail is invaluable for confirming the chemical structure and purity of the compound's surface.
Table 4: Predicted XPS Binding Energies
| Core Level | Predicted Binding Energy (eV) | Inferred Chemical State |
| O 1s | ~532.8 | C-O -H and C-O -C |
| N 1s | ~400.5 | C-N -C |
| C 1s | ~286.5 | C -O and C -N |
| C 1s | ~284.8 | C -C and C -H |
Derivatization and Functionalization Strategies of R 2 4 Methylmorpholin 2 Yl Ethan 1 Ol for Research
Chemical Modifications of the Hydroxyl Group
The hydroxyl group of (R)-2-(4-methylmorpholin-2-yl)ethan-1-ol is a prime site for chemical modification, offering a versatile handle to modulate the compound's physicochemical properties. Key transformations include etherification, esterification, and oxidation.
Etherification: The formation of an ether linkage introduces a variety of alkyl or aryl groups, which can significantly impact lipophilicity and metabolic stability. Standard Williamson ether synthesis conditions, employing a strong base to deprotonate the alcohol followed by reaction with an alkyl halide, are commonly utilized. organic-chemistry.org For instance, reaction with propargyl bromide in the presence of sodium hydride can yield the corresponding propargyl ether. nih.gov
Esterification: Esterification is another prevalent strategy to modify the hydroxyl group, often leading to prodrugs that can be hydrolyzed in vivo to release the active parent compound. medcraveonline.commedcraveonline.com The reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, and involves the reaction of the alcohol with a carboxylic acid. chemguide.co.uk The choice of the carboxylic acid allows for the introduction of a wide array of functional groups, influencing properties like solubility and bioavailability. nih.gov
Oxidation: Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, introducing new functional groups for further derivatization. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used for the controlled oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent can produce the carboxylic acid. rsc.org
Interactive Data Table: Modifications of the Hydroxyl Group
| Modification | Reagents and Conditions | Product Functional Group | Potential Impact |
| Etherification | Alkyl halide, NaH, THF | Ether | Increased lipophilicity, altered metabolic stability |
| Esterification | Carboxylic acid, H₂SO₄ (cat.) | Ester | Prodrug potential, modified solubility |
| Oxidation | PCC or Dess-Martin periodinane | Aldehyde | New reactive handle for further synthesis |
| Oxidation | KMnO₄ or Jones reagent | Carboxylic Acid | Increased polarity, potential for salt formation |
Transformations Involving the 4-Methylmorpholine (B44366) Nitrogen
The tertiary amine of the 4-methylmorpholine ring presents another key site for functionalization, primarily through N-alkylation and N-acylation reactions. sigmaaldrich.comwikipedia.org
N-Alkylation: The introduction of a positive charge via quaternization of the nitrogen can significantly alter the compound's interaction with biological targets and its pharmacokinetic properties. This is typically achieved by reacting the morpholine (B109124) with an alkyl halide. york.ac.uk The resulting quaternary ammonium (B1175870) salt exhibits increased polarity.
N-Acylation: N-acylation introduces an amide functionality, which can serve as a hydrogen bond donor or acceptor and influence the molecule's conformation. beilstein-journals.org This transformation can be achieved using acyl chlorides or anhydrides. Enzymatic N-acylation has also been explored as a chemoselective method. researchgate.netnih.gov
Interactive Data Table: Transformations of the 4-Methylmorpholine Nitrogen
| Transformation | Reagents and Conditions | Product Functional Group | Potential Impact |
| N-Alkylation | Alkyl halide | Quaternary ammonium salt | Increased polarity, altered target binding |
| N-Acylation | Acyl chloride or anhydride | Amide | Introduction of H-bond donor/acceptor, conformational changes |
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govpolyu.edu.hk For this compound, this involves synthesizing a library of derivatives with systematic variations at different positions and evaluating their effects on potency and selectivity.
By introducing a variety of substituents on the morpholine ring, the ethanol (B145695) side chain, or by replacing the methyl group on the nitrogen, researchers can probe the steric and electronic requirements of the biological target. For example, replacing the N-methyl group with larger alkyl or aryl groups can explore the size tolerance of the binding pocket. Similarly, introducing fluorine atoms can alter electronic properties and metabolic stability.
Interactive Data Table: Examples of Moieties for SAR Studies
| Modification Site | Introduced Moiety | Rationale for Modification |
| 4-Methylmorpholine Nitrogen | Ethyl, Propyl, Benzyl | Probe steric limitations of the binding site |
| Ethanol Side Chain | Phenyl, Substituted Phenyl | Investigate aromatic interactions |
| Morpholine Ring | Halogens (F, Cl, Br) | Modulate electronics and metabolic stability |
Synthesis of Analogs and Bioisosteres for Mechanistic Probes
To investigate the mechanism of action and to identify the key pharmacophoric elements, analogs and bioisosteres of this compound are synthesized. nih.govchemscene.com Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects.
For instance, the morpholine ring could be replaced with other heterocyclic systems like piperidine (B6355638) or piperazine (B1678402) to assess the importance of the oxygen atom. nih.gov The ethanol side chain could be replaced with a bioisosteric equivalent, such as a hydroxamic acid or a small amide, to explore different hydrogen bonding patterns and interactions with the target. These analogs serve as valuable tools to dissect the molecular pharmacology of the parent compound.
Interactive Data Table: Analogs and Bioisosteres
| Parent Moiety | Bioisosteric Replacement | Investigative Purpose |
| Morpholine Ring | Piperidine, Piperazine | Importance of the ring oxygen and nitrogen basicity |
| Hydroxyl Group | Amine, Thiol | Role of the hydrogen bond donor/acceptor |
| N-Methyl Group | N-Ethyl, N-H | Steric and electronic effects at the nitrogen |
Role of R 2 4 Methylmorpholin 2 Yl Ethan 1 Ol As a Chiral Building Block and Scaffold
Applications in the Construction of Complex Chiral Heterocycles
Chiral morpholines are key structural motifs in numerous biologically active compounds. The synthesis of enantiomerically pure morpholine (B109124) derivatives is a critical step in the development of new pharmaceuticals. While general methods for the asymmetric synthesis of 2-substituted and 2,3-disubstituted morpholines are established, the use of pre-existing chiral building blocks like (R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol offers a direct and efficient route to more complex heterocyclic systems.
Researchers have developed various strategies for the synthesis of chiral morpholines, including asymmetric hydrogenation of dehydromorpholines, which can yield products with excellent enantioselectivities (up to 99% ee) nih.gov. Although specific examples detailing the direct use of this compound as a starting material for more complex heterocycles are not extensively documented in readily available literature, its structure is analogous to intermediates used in the synthesis of medicinally important compounds. For instance, chiral 2-substituted morpholine methanones serve as key intermediates for investigational new drugs semanticscholar.org. The primary alcohol of this compound can be readily functionalized or transformed, allowing for its incorporation into larger, more complex heterocyclic frameworks, such as those found in novel antimicrobial agents nih.gov.
Integration into Synthetic Pathways of Advanced Molecular Architectures
The stereodefined nature of this compound makes it an attractive starting point for the total synthesis of complex natural products and other advanced molecular architectures. The morpholine unit can serve as a central scaffold, with the ethanol (B145695) side chain providing a handle for the attachment of other molecular fragments.
The synthesis of complex molecules often relies on the use of such chiral building blocks to control the stereochemical outcome of the reaction sequence. The principles of asymmetric synthesis, which are fundamental to the preparation of enantiomerically pure pharmaceuticals, often involve the use of chiral precursors to guide the formation of new stereocenters. While direct examples of the integration of this compound into the total synthesis of a specific complex molecule are not prevalent in the surveyed literature, the utility of chiral amino alcohols in such endeavors is well-established. These building blocks are crucial in the synthesis of a wide range of biologically active compounds, including antiviral and anticancer agents.
Contribution to Ligand Design for Asymmetric Catalysis
Chiral ligands are essential components of catalysts used in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The design of effective chiral ligands often involves the incorporation of a rigid chiral scaffold to create a well-defined chiral environment around the metal center.
The morpholine framework of this compound, with its defined stereochemistry, presents a promising scaffold for the development of new chiral ligands. The primary alcohol and the tertiary amine of the morpholine ring can be functionalized to introduce coordinating groups, such as phosphines, amines, or oxazolines, which can then bind to a metal center.
While the literature does not specifically detail ligands derived from this compound, the broader class of chiral amino alcohols and their derivatives, such as aziridinyl methanols, have been successfully employed as chiral ligands in various metal-catalyzed asymmetric reactions, including 1,3-dipolar cycloadditions and aza-Henry reactions metu.edu.tr. The performance of such ligands is highly dependent on the steric and electronic properties of the chiral backbone.
Table 1: Examples of Chiral Ligand Scaffolds and Their Applications in Asymmetric Catalysis
| Chiral Scaffold Class | Example Reaction | Metal Catalyst | Achieved Enantioselectivity (ee) |
| Chiral Amino Alcohols | Asymmetric Alkylation | Zn, Ti, Cu | Up to >99% |
| Chiral Diamines | Asymmetric Hydrogenation | Ru, Rh | Up to >99% |
| Chiral Phospholanes | Asymmetric Hydrogenation | Rh | Up to >99% |
| Aziridinyl Methanols | 1,3-Dipolar Cycloaddition | Ag | Up to 99% metu.edu.tr |
This interactive table highlights the potential of chiral scaffolds in achieving high enantioselectivity in various catalytic reactions.
Utility in Combinatorial Chemistry and Chemical Library Development
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. These libraries are then screened for biological activity to identify promising lead compounds. Scaffolds are core structures that are systematically decorated with various substituents to generate the library members.
The morpholine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The use of a chiral morpholine scaffold, such as that provided by this compound, allows for the creation of stereochemically defined libraries, which can be advantageous in probing the three-dimensional binding requirements of biological targets.
The functional groups of this compound are well-suited for combinatorial derivatization. The primary alcohol can be readily converted into esters, ethers, or other functional groups, while the morpholine nitrogen, if demethylated, could be acylated or alkylated. This allows for the introduction of a wide range of substituents, leading to a diverse library of compounds. Although a specific library based solely on the this compound scaffold is not explicitly described in the available literature, the principles of scaffold-based library design are well-established and applicable.
Computational Chemistry and Molecular Modeling of R 2 4 Methylmorpholin 2 Yl Ethan 1 Ol and Its Analogs
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com These different arrangements, known as conformers, often have varying potential energies, and understanding this energy landscape is crucial for determining the most stable and biologically active shapes of a molecule. scribd.com
For (R)-2-(4-Methylmorpholin-2-yl)ethan-1-ol, conformational flexibility arises from two primary sources: the puckering of the morpholine (B109124) ring and the rotation around the single bonds of the 2-hydroxyethyl side chain. The morpholine ring typically adopts a stable chair conformation to minimize torsional and steric strain, although boat and twist-boat conformations also exist at higher energies. The N-methyl group will preferentially occupy an equatorial position to reduce steric hindrance.
Table 1: Conceptual Conformational Analysis Data This table illustrates the type of data generated from a conformational analysis of this compound. Energies are relative and for illustrative purposes.
| Conformer | Morpholine Ring Conformation | Side Chain Torsion Angle (O-C-C-N) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|---|
| 1 (Global Minimum) | Chair | ~60° (gauche) | 0.00 | N-methyl equatorial; side chain staggered. |
| 2 | Chair | ~180° (anti) | +0.85 | N-methyl equatorial; side chain extended. |
| 3 | Chair | ~0° (eclipsed) | +4.50 | High torsional strain in the side chain. |
| 4 | Twist-Boat | ~60° (gauche) | +5.50 | Higher energy ring conformation. |
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While conformational analysis provides a static picture of possible shapes, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water or a protein binding site).
For analogs of this compound, MD simulations are used to validate the stability of predicted binding poses within a biological target, such as an enzyme or receptor. mdpi.com These simulations can confirm stable protein-ligand interactions and favorable dynamics over periods typically ranging from nanoseconds to microseconds. mdpi.com By observing the molecule's trajectory, researchers can analyze the persistence of key interactions (like hydrogen bonds), the flexibility of different parts of the molecule, and the role of surrounding water molecules in mediating binding. This dynamic understanding is critical for assessing whether a computationally predicted binding mode is likely to be stable and effective in a real biological system. mdpi.com
Molecular Docking Studies for Predicted Binding Modes with Receptors/Enzymes (Conceptual Framework)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govunar.ac.id This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for hypothesizing how a ligand might interact with its target at the molecular level. unar.ac.id
For this compound and its analogs, docking studies can provide a conceptual framework for understanding potential biological targets. The morpholine ring is a recognized pharmacophore in medicinal chemistry, found in compounds targeting a wide range of proteins. nih.gove3s-conferences.org Docking simulations would involve placing the compound into the active site of a target protein and using a scoring function to estimate the binding affinity for different poses. Analysis of the top-scoring poses reveals key intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group and the morpholine oxygen/nitrogen, as well as hydrophobic interactions involving the N-methyl group and the carbon backbone. nih.govnih.gov These studies can guide the design of new analogs with improved potency and selectivity. mdpi.comnih.gov
Table 2: Conceptual Molecular Docking Studies for Morpholine Analogs This table outlines a conceptual framework for docking studies involving morpholine-containing compounds against various protein classes.
| Potential Target Class | Example Protein Target (PDB ID) | Docking Software | Predicted Key Interactions for Morpholine Ligand |
|---|---|---|---|
| Kinases | mTOR (PDB: 4JT6) mdpi.com | AutoDock, Glide | Hydrogen bonds with active site residues; hydrophobic interactions. mdpi.com |
| GPCRs | Dopamine D3 Receptor nih.gov | MOE, GOLD | Interactions with transmembrane helix residues. nih.gov |
| Nucleic Acids | DNA nih.gov | AutoDock | Minor groove binding, hydrogen bonds with A/T base pairs. nih.gov |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Schrödinger Suite | Coordination with zinc ion; hydrogen bonds with channel residues. |
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological target. dergipark.org.trresearchgate.net Pharmacophore modeling is a cornerstone of drug design, used to identify new lead compounds from large databases (virtual screening) and to guide lead optimization. nih.govresearchgate.net The morpholine moiety itself is considered a valuable pharmacophore. e3s-conferences.org
A pharmacophore model for this compound would define the spatial arrangement of its key chemical features:
Hydrogen Bond Donor: The hydroxyl (-OH) group.
Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring.
Hydrophobic Feature: The N-methyl group and parts of the aliphatic ring.
Positive Ionizable Feature: The tertiary amine, which can be protonated at physiological pH.
Once a pharmacophore model is generated, it can be used as a 3D query to rapidly screen millions of compounds in virtual databases. dergipark.org.tr Compounds from the database that match the pharmacophoric features in the correct 3D arrangement are identified as potential hits, which can then be further evaluated using more computationally intensive methods like molecular docking or acquired for experimental testing. This approach significantly accelerates the discovery of novel molecules that may share the biological activity of the original template but possess different chemical scaffolds. researchgate.net
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. researchgate.netdergipark.org.tr These methods provide detailed information that is not accessible through classical molecular mechanics methods. mdpi.comnih.gov
For this compound, quantum calculations can determine a wide range of properties:
Optimized Molecular Geometry: Provides the most stable 3D structure with high accuracy. mdpi.com
Distribution of Electron Density: Visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions.
Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr
Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom, offering insights into local polarity and sites prone to electrostatic interactions. researchgate.net
Vibrational Frequencies: Calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. researchgate.net
These calculated properties are fundamental for understanding the molecule's intrinsic reactivity, stability, and spectroscopic signatures. rsc.org
Table 3: Key Electronic Properties from Quantum Chemical Calculations This table lists important electronic properties for this compound that can be determined using quantum chemistry.
| Property | Computational Method | Significance |
|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G) | Correlates with chemical reactivity and stability. dergipark.org.tr |
| Dipole Moment | DFT (e.g., B3LYP/6-31G) | Measures overall molecular polarity; influences solubility and interactions. |
| Molecular Electrostatic Potential (MEP) | DFT (e.g., B3LYP/6-31G) | Maps sites for electrophilic and nucleophilic attack; predicts interaction patterns. niscpr.res.in |
| Mulliken Atomic Charges | DFT (e.g., B3LYP/6-31G) | Quantifies the partial charge on each atom, highlighting polar bonds. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
